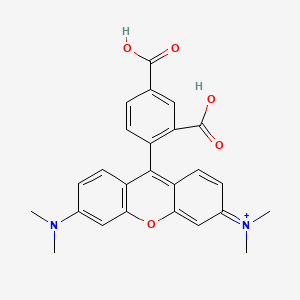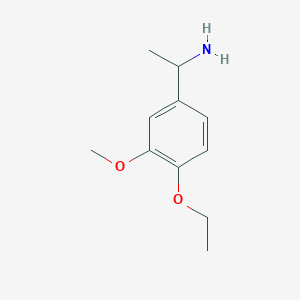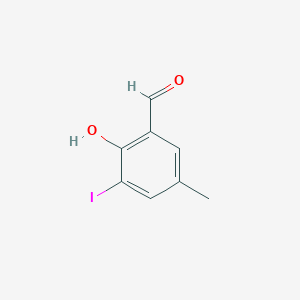![molecular formula C14H12N6O B12519533 N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-39-0](/img/structure/B12519533.png)
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyridine ring, a tetrazole ring, and a benzamide moiety, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with suitable alkylating agents.
Tetrazole Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles under specific conditions.
Benzamide Formation: The final step involves coupling the pyridine-tetrazole intermediate with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the tetrazole ring.
N-(Pyridin-2-yl)benzamide: Contains a pyridine and benzamide moiety but differs in the position of the pyridine ring.
Uniqueness
N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both a tetrazole and benzamide moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
651769-39-0 |
|---|---|
分子式 |
C14H12N6O |
分子量 |
280.28 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H12N6O/c21-14(16-9-10-2-1-7-15-8-10)12-5-3-11(4-6-12)13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
InChIキー |
MFMFXHODISGTAU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)

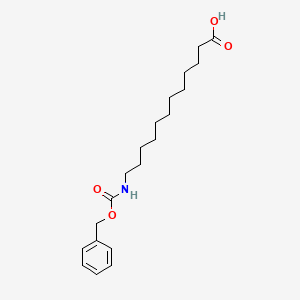
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-[(pyridin-2-yl)methyl]glycine](/img/structure/B12519488.png)
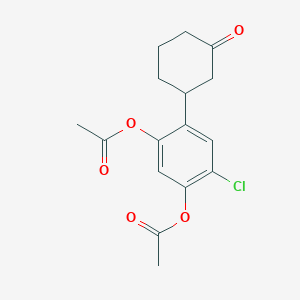
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
